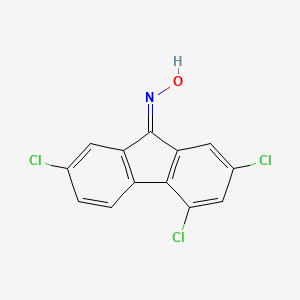

2,4,7-Trichloro-9-fluorenone oxime

Beschreibung

2,4,7-Trichloro-9-fluorenone oxime (C${13}$H$6$Cl$3$NO) is a halogenated derivative of 9-fluorenone oxime (C${13}$H$_9$NO), where three chlorine atoms substitute hydrogen atoms at the 2-, 4-, and 7-positions of the fluorene ring.

Eigenschaften

CAS-Nummer |

22296-49-7 |

|---|---|

Molekularformel |

C13H6Cl3NO |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

(NZ)-N-(2,4,7-trichlorofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H6Cl3NO/c14-6-1-2-8-9(3-6)13(17-18)10-4-7(15)5-11(16)12(8)10/h1-5,18H/b17-13- |

InChI-Schlüssel |

VTNWXOMGUDVHMJ-LGMDPLHJSA-N |

Isomerische SMILES |

C1=CC2=C(C=C1Cl)/C(=N/O)/C3=C2C(=CC(=C3)Cl)Cl |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=NO)C3=C2C(=CC(=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,4,7-Trichlor-9-fluorenonoxim umfasst typischerweise die Reaktion von 2,4,7-Trichlor-9-fluorenon mit Hydroxylaminhydrochlorid. Die Reaktion wird in Gegenwart einer Base wie Natriumacetat in einem geeigneten Lösungsmittel wie Ethanol durchgeführt. Die Reaktionsbedingungen umfassen im Allgemeinen das Erhitzen des Gemisches unter Rückfluss für mehrere Stunden, um eine vollständige Umwandlung in das Oxinderivat zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 2,4,7-Trichlor-9-fluorenonoxim nicht ausführlich dokumentiert sind, beinhaltet der allgemeine Ansatz die Hochskalierung der Laborsynthese. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheiten zu erreichen, die für industrielle Anwendungen geeignet sind.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4,7-Trichlor-9-fluorenonoxim unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Oximgruppe kann zu entsprechenden Nitroso- oder Nitroverbindungen oxidiert werden.

Reduktion: Das Oxin kann mit Reduktionsmitteln wie Natriumborhydrid zu Aminen reduziert werden.

Substitution: Die Chloratome können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden, um Chloratome zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Nitroso- und Nitroderivate.

Reduktion: Entsprechende Amine.

Substitution: Verschiedene substituierte Fluorenonoximderivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2,4,7-Trichlor-9-fluorenonoxim beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Oximgruppe kann Wasserstoffbrücken bilden und mit aktiven Zentren von Enzymen oder Rezeptoren interagieren, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die Chloratome können auch zur Reaktivität und Bindungsaffinität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 2,4,7-Trichloro-9-fluorenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Properties

9-Fluorenone Oxime (C${13}$H$9$NO)

- Crystal Structure : Crystallizes in the orthorhombic space group Pbc2$_1$ with a density of 1.675 g·cm$^{-3}$ .

- Hydrogen Bonding : Features intramolecular C12–H12···O1 interactions and intermolecular O1–H1···N1 hydrogen bonds, forming helical networks along the a-axis. Adjacent networks are stabilized by π-π stacking (interplanar distance: ~3.5 Å) and C5–H5···π interactions .

- Bond Lengths : N–O and C=N bond lengths are ~1.40 Å and ~1.26 Å, respectively, consistent with other oximes .

2,4,7-Trichloro-9-fluorenone Oxime

- Expected Modifications : The introduction of three chlorine atoms increases molecular weight (predicted MW: ~277.5 g/mol) and polarizability. Chlorine’s electronegativity may distort the fluorene ring, altering hydrogen-bonding patterns and crystal packing.

- Increased density (~1.8–2.0 g·cm$^{-3}$) due to heavier Cl atoms.

Di(1H-tetrazol-5-yl) Methanone Oxime

- Thermal Stability: Decomposes at 288.7°C, higher than 9-fluorenone oxime (~250°C decomposition inferred from synthesis conditions) .

- Stabilization: Enhanced by extensive hydrogen bonding among molecules, a feature less prominent in halogenated fluorenones due to steric hindrance from Cl substituents.

Thermal Stability and Decomposition

- Chlorine Effects : The electron-withdrawing nature of Cl atoms may increase thermal stability by strengthening the oxime C=N bond and reducing electron density at reactive sites. However, steric hindrance could destabilize intermolecular interactions .

Biologische Aktivität

2,4,7-Trichloro-9-fluorenone oxime is an organic compound noted for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by research findings and case studies.

Chemical Structure:

- Molecular Formula: C13H6Cl3NO

- Molecular Weight: 298.5 g/mol

- IUPAC Name: (NZ)-N-(2,4,7-trichlorofluoren-9-ylidene)hydroxylamine

The compound is synthesized through the reaction of 2,4,7-trichloro-9-fluorenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically requires heating to reflux in an appropriate solvent such as ethanol to ensure complete conversion into the oxime derivative .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The chlorine atoms enhance the compound's reactivity, influencing its binding affinity and biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against multidrug-resistant strains of bacteria and fungi. The compound was tested at concentrations of 500 µg/mL against various pathogens:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 10 - 11 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

These results suggest that the compound has comparable activity to standard antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A series of synthesized derivatives were tested against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. Some derivatives demonstrated remarkable cytotoxicity compared to Taxol, a reference drug used in cancer treatment .

Case Studies

-

Antimicrobial Efficacy:

In a comparative study, derivatives of fluorene-based compounds were synthesized and tested for antimicrobial activity against resistant strains. The results indicated that certain derivatives exhibited superior activity against S. aureus and E. coli, highlighting the potential of fluorene derivatives as effective antimicrobial agents . -

Cytotoxicity Against Cancer Cells:

Another study focused on the binding interactions of synthesized compounds with dihydrofolate reductase (DHFR), a target enzyme in cancer therapy. The binding affinity and inhibition profile suggested that these compounds could serve as lead candidates for developing new anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.